20-Hydroxyeicosatetraenoic acid is a biologically active lipid mediator produced through the ω-hydroxylation of arachidonic acid, primarily by cytochrome P450 (CYP) enzymes, specifically the CYP4A and CYP4F subfamilies. [, , ] In humans, CYP4A11 and CYP4F2 are the primary enzymes responsible for 20-HETE synthesis. [, ] 20-HETE plays diverse roles in physiological processes, including regulating vascular tone, influencing renal function, and contributing to angiogenesis. [, ]
20-HETE is classified as an eicosanoid, a class of signaling molecules derived from fatty acids. It is predominantly synthesized in the kidneys, liver, brain, and vascular tissues through the hydroxylation of arachidonic acid by cytochrome P450 enzymes such as CYP4A11 and CYP4F2 . The synthesis of 20-HETE can be stimulated by factors such as angiotensin II and endothelin-1 while being inhibited by nitric oxide .
The synthesis of 20-HETE occurs via the omega-hydroxylation of arachidonic acid. This reaction is catalyzed by specific isoforms of cytochrome P450 enzymes. The primary enzymes involved include:
The enzymatic conversion typically requires oxygen and NADPH as cofactors. The reaction conditions can vary but generally occur at physiological pH (around 7.4) and temperature (37°C). For example, in vitro studies have shown that human liver microsomes can effectively produce 20-HETE when incubated with arachidonic acid under optimized conditions .
The molecular structure of 20-HETE is characterized by its hydroxyl group located at the 20th carbon position of the eicosatetraenoic acid backbone. Its chemical formula is C20H32O3, with a molecular weight of approximately 320.47 g/mol.
The presence of these structural features allows 20-HETE to interact with various receptors and enzymes within biological systems.
20-HETE is involved in several chemical reactions that influence vascular tone and renal function. Its primary actions include:
The vasoconstrictive effects are mediated through receptor interactions that sensitize smooth muscle cells to constrictor stimuli . Moreover, its metabolism can lead to further derivatives that may have distinct biological effects.
The mechanism of action for 20-HETE involves multiple pathways:
Research indicates that elevated levels of 20-HETE are associated with conditions such as hypertension and stroke . Inhibition of its synthesis has been shown to restore normal vascular function in various models.
20-HETE has significant implications in various scientific fields:
20-Hydroxyeicosatetraenoic acid (20-HETE) is synthesized via ω-hydroxylation of arachidonic acid (AA) primarily by cytochrome P450 (CYP) enzymes of the CYP4A and CYP4F subfamilies. These isoforms exhibit distinct tissue-specific expression and catalytic properties:
Catalytic Mechanisms:
Table 1: Tissue-Specific Expression of Key 20-HETE Synthases
Species | Isoform | Primary Tissues | Catalytic Specificity |
---|---|---|---|
Human | CYP4F2 | Kidney, Liver, Neutrophils | ω-hydroxylation only |
Human | CYP4A11 | Kidney (proximal tubules) | ω-hydroxylation only |
Rat | CYP4A1 | Renal proximal tubules | ω-hydroxylation only |
Rat | CYP4A2/3 | Renal vasculature, Microvessels | ω-hydroxylation + 11,12-epoxidation |
Mouse | Cyp4a12a | Renal vasculature, Cerebral arteries | ω-hydroxylation only |
The expression of CYP4A/F genes is tightly regulated by nuclear receptors and epigenetic mechanisms:
Hypoxia triggers 20-HETE biosynthesis in endothelial cells (ECs), driving pathological vascular responses:
Significant interspecies differences in CYP4A/F function impact 20-HETE metabolism and physiological roles:
Table 2: Interspecies Variability in 20-HETE Synthesis
Functional Aspect | Human | Rat | Mouse |
---|---|---|---|
Dominant Isoform | CYP4F2 > CYP4A11 | CYP4A1, CYP4A2/3 | Cyp4a12a |
Renal Localization | Proximal tubules (S2/S3) | Proximal tubules, Vasculature | Renal vasculature |
Catalytic Activity | Low-turnover (CYP4A11: 4.2 nmol/min/mg) | High-turnover (CYP4A1: 22.1 nmol/min/mg) | Androgen-dependent (Cyp4a12a) |
Response to OGD | Not studied | Upregulated in neurons | Upregulated in neurons |
Compound Names Mentioned:
CAS No.: 64755-14-2
CAS No.:
CAS No.: 3724-64-9
CAS No.: 12007-33-9
CAS No.: 1242240-30-7